21-Dehydrocortisol

Descripción general

Descripción

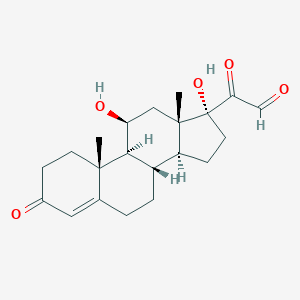

21-Dehydrocortisol is a steroid compound with the molecular formula C21H28O5 . It is a derivative of cortisol, where the 21-hydroxy group has been oxidized to form an aldehyde group . This compound is significant in various biochemical processes and has been studied for its role in steroid metabolism and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 21-Dehydrocortisol can be synthesized through the oxidation of cortisol. One common method involves the use of cupric acetate as the oxidizing agent . The reaction typically takes place in an aqueous solution, and the product is purified through standard chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities for research and potential therapeutic use.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various corticoid acids.

Substitution: The aldehyde group at the 21st position can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Cupric acetate, aqueous solutions.

Reduction: NADH, 21-hydroxysteroid dehydrogenase.

Substitution: Various nucleophiles depending on the desired derivative.

Major Products Formed:

Cortisol: Through reduction reactions.

Corticoid Acids: Through oxidation reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

21-Dehydrocortisol has several applications in scientific research:

- Chemistry : It serves as a starting material for synthesizing various hydrocortisone derivatives.

- Biology : The compound is studied for its effects on cellular processes and its role as a biochemical tool.

- Medicine : It is investigated for anti-inflammatory and immunosuppressive properties.

- Industry : Utilized in pharmaceutical production and as an intermediate in chemical synthesis.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Anti-inflammatory Applications : Demonstrated effectiveness in reducing pro-inflammatory markers in patients with inflammatory diseases.

- Pharmacokinetics : Comparable half-life to other corticosteroids; effective plasma concentrations achieved rapidly post-administration.

- Safety Profile : While effective in managing inflammation, potential side effects include weight gain, hypertension, and increased infection susceptibility when used long-term.

Case Studies and Research Findings

-

Anti-inflammatory Applications :

- A study indicated that administration significantly reduced pro-inflammatory markers in patients with rheumatoid arthritis, suggesting therapeutic potential for inflammatory conditions.

-

Pharmacokinetics :

- Research showed that effective plasma concentrations were achieved within hours, supporting its use in acute inflammatory settings.

-

Safety Profile :

- Long-term studies highlighted common corticosteroid side effects but confirmed the compound's efficacy in managing inflammation.

Comparison with Other Corticosteroids

| Compound | Structure | Primary Use | Potency |

|---|---|---|---|

| Hydrocortisone | Hydroxyl at C21 | General anti-inflammatory | Standard |

| Prednisolone | Methyl at C1 | Autoimmune disorders | Moderate |

| Dexamethasone | Fluorine at C9 | Severe inflammation | High |

| This compound | Aldehyde at C21 | Inflammation & immunosuppression | Variable |

Mecanismo De Acción

The primary mechanism of action of 21-Dehydrocortisol involves its interaction with enzymes such as 21-hydroxysteroid dehydrogenase. This enzyme catalyzes the reduction of this compound to cortisol . The compound’s effects are mediated through its role in the steroid metabolic pathway, influencing various physiological processes.

Comparación Con Compuestos Similares

Cortisol: The parent compound from which 21-Dehydrocortisol is derived.

21-Deoxycortisol: Another derivative of cortisol, lacking the 21-hydroxy group.

Comparison:

This compound vs. Cortisol: this compound has an aldehyde group at the 21st position, whereas cortisol has a hydroxy group. This difference significantly affects their chemical reactivity and biological activity.

This compound vs. 21-Deoxycortisol: 21-Deoxycortisol lacks the 21-hydroxy group entirely, making it structurally distinct from this compound, which has an aldehyde group at the same position.

This compound’s unique structure and reactivity make it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

21-Dehydrocortisol, a derivative of cortisol, has garnered attention in the field of endocrinology and pharmacology due to its unique biological activities and implications in various physiological processes. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the absence of a hydroxyl group at the C21 position, which differentiates it from cortisol. This structural alteration influences its binding affinity to corticosteroid receptors and its overall biological activity. The compound is synthesized through the oxidation of cortisol, leading to various metabolic products that play significant roles in steroid hormone regulation.

Receptor Binding

This compound interacts with corticosteroid-binding proteins, particularly transcortin (corticosteroid-binding globulin), influencing its bioavailability and distribution in the body. Studies indicate that this compound binds to transcortin at different loci compared to cortisol, which affects its pharmacokinetics and biological effects . The binding dynamics are influenced by pH levels, with optimal binding occurring at physiological pH .

Glucocorticoid Activity

Research has demonstrated that this compound exhibits glucocorticoid-like activity, stimulating RNA synthesis in isolated rat liver nuclei at concentrations as low as M . This suggests a potential role in gene regulation and metabolic processes akin to those mediated by cortisol.

Anti-inflammatory Properties

The anti-inflammatory effects of glucocorticoids are well-documented, and this compound contributes to this profile. It has been implicated in modulating inflammatory responses, making it a candidate for therapeutic applications in conditions such as acute respiratory distress syndrome (ARDS) and severe acute pancreatitis (SAP) . Clinical studies have shown that glucocorticoids can significantly reduce inflammation and improve outcomes in ARDS patients .

Metabolic Effects

The metabolic implications of this compound include its role in glucose metabolism and lipid regulation. Its interaction with liver cells suggests potential effects on gluconeogenesis and fatty acid synthesis. The compound's ability to stimulate RNA synthesis may enhance protein synthesis pathways relevant to metabolic homeostasis.

Use in ARDS Treatment

A randomized controlled trial involving glucocorticoid treatment for ARDS highlighted the efficacy of low-dose glucocorticoids in reducing inflammation and improving clinical outcomes . While specific data on this compound's direct application in ARDS is limited, its structural similarity to cortisol positions it as a potential candidate for further investigation.

C-21 Oxidation Studies

Studies on C-21 oxidation pathways reveal that this compound is an intermediate product in the metabolism of cortisol. Research findings indicate that approximately 17% of administered cortisol undergoes C-21 oxidation, suggesting a significant metabolic pathway involving this compound . Understanding these pathways can inform therapeutic strategies targeting glucocorticoid metabolism.

Comparative Analysis of Corticosteroids

| Corticosteroid | Binding Affinity | Biological Activity | Therapeutic Use |

|---|---|---|---|

| Cortisol | High | Anti-inflammatory, metabolic | ARDS, autoimmune diseases |

| This compound | Moderate | Glucocorticoid-like effects | Potential use in inflammatory conditions |

| Dexamethasone | Very High | Strong anti-inflammatory | Severe inflammation, COVID-19 |

Propiedades

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIELFMXLFHFDRT-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240524 | |

| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14760-49-7 | |

| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14760-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Dehydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014760497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROCORTISONE 21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2H26EPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.